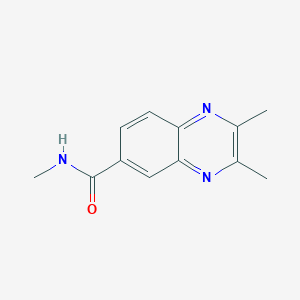![molecular formula C15H17ClN2O B7508622 N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508622.png)
N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide, also known as CPP-109, is a small molecule drug that has been studied for its potential use in treating addiction and other neurological disorders. It is a derivative of the naturally occurring compound gamma-aminobutyric acid (GABA), which is a neurotransmitter that plays a role in regulating brain activity.
作用機序
N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide works by inhibiting the activity of an enzyme called GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can have a calming and inhibitory effect on brain activity. This can help to reduce cravings and other symptoms associated with addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. For example, it has been shown to increase the levels of GABA in the brain, as well as increase the activity of certain neurotransmitter receptors. It has also been shown to reduce the activity of certain brain regions that are associated with addiction and reward.
実験室実験の利点と制限
One advantage of using N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in animal models and human clinical trials. This makes it a useful tool for studying the neurobiology of addiction and other neurological disorders. However, one limitation is that it may not be effective in all individuals, and there may be individual differences in how it affects the brain.
将来の方向性
There are a number of future directions for research on N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide and related compounds. One area of interest is in developing more potent and selective inhibitors of GABA transaminase, which could potentially have greater therapeutic benefits for addiction and other neurological disorders. Another area of interest is in studying the long-term effects of this compound on brain function and behavior, as well as its potential for use in combination with other drugs or therapies. Overall, this compound represents a promising avenue for research into the treatment of addiction and other neurological disorders.
合成法
N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide is typically synthesized using a multi-step process that involves the reaction of various chemical compounds. The exact details of the synthesis method are beyond the scope of this paper, but it typically involves the use of specialized equipment and techniques to ensure the purity and quality of the final product.
科学的研究の応用
N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide has been studied extensively for its potential use in treating addiction and other neurological disorders. In particular, it has been shown to be effective in reducing cravings and relapse in individuals with cocaine addiction. It has also been studied for its potential use in treating other types of addiction, such as alcoholism and nicotine addiction.
特性
IUPAC Name |
N-[1-(3-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-11(12-5-4-6-13(16)9-12)18-14(19)15(10-17)7-2-3-8-15/h4-6,9,11H,2-3,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXSWDSJVBSVGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC(=O)C2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
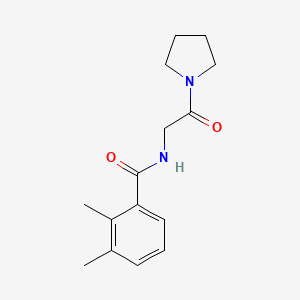
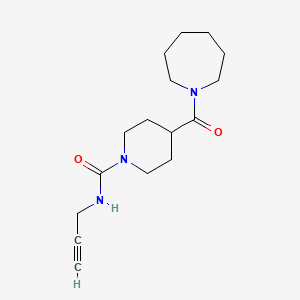
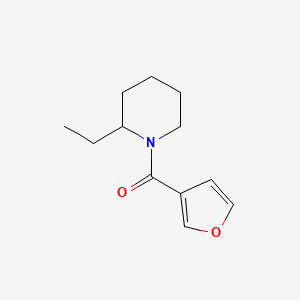

![2,2-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B7508576.png)

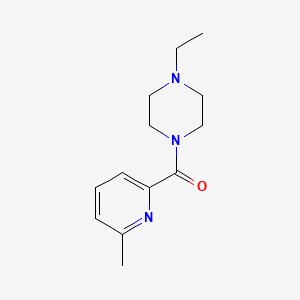
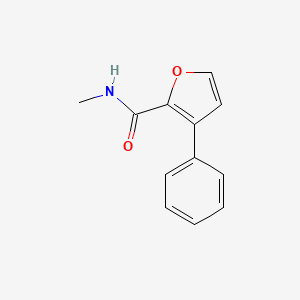

![N-[1-(2-chlorophenyl)ethyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7508623.png)
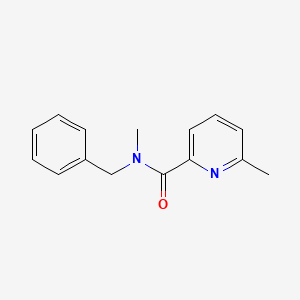
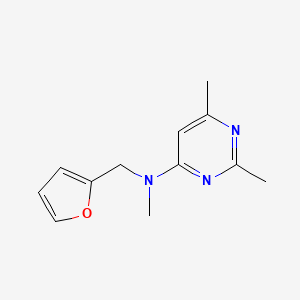
![N-[1-(6-methoxy-2-methylquinolin-4-yl)piperidin-4-yl]methanesulfonamide](/img/structure/B7508640.png)
